Glafenine, (R)- - 1301253-65-5

Glafenine, (R)-

Catalog Number: EVT-15319980
CAS Number: 1301253-65-5
Molecular Formula: C19H17ClN2O4
Molecular Weight: 372.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Glafenine is classified under the group of 4-aminoquinolines, which are organic compounds featuring an amino group attached to the 4-position of the quinoline ring system. Its chemical formula is C19H17ClN2O4C_{19}H_{17}ClN_{2}O_{4}, with a molar mass of approximately 372.81 g/mol . The compound is synthesized from readily available precursors, making it economically viable for pharmaceutical applications.

Synthesis Analysis

Methods and Technical Details

The synthesis of glafenine involves several steps, primarily utilizing 4,7-dichloroquinoline and methyl anthranilate as starting materials. The process typically follows these stages:

  1. Condensation: The initial step involves the condensation of 4,7-dichloroquinoline with methyl anthranilate in a hydrochloric medium.
  2. Transesterification: The resulting intermediate undergoes transesterification with glycerol acetonide.
  3. Acid Hydrolysis: Finally, acid hydrolysis of the intermediate yields glafenine.
Molecular Structure Analysis

Structure and Data

The molecular structure of glafenine features a quinoline ring substituted with a chloro group and an amino group, along with a benzoate moiety. Key structural data include:

  • IUPAC Name: 2,3-dihydroxypropyl 2-[(7-chloroquinolin-4-yl)amino]benzoate
  • CAS Number: 3820-67-5
  • Melting Point: Approximately 169 to 170 °C .

The three-dimensional structure can be represented using various chemical notation systems such as SMILES and InChI .

Chemical Reactions Analysis

Reactions and Technical Details

Glafenine undergoes various chemical reactions that can affect its pharmacological activity and safety profile. Notably, it can be bioactivated by cytochrome P450 enzymes in the liver, leading to the formation of reactive metabolites that may bind to cellular proteins. This process has been linked to its toxicity . Key reactions include:

  • Hydroxylation: Initial hydroxylation at the benzene ring.
  • Conjugation: Formation of glutathione (GSH) conjugates through further oxidation processes.

These reactions highlight the importance of metabolic pathways in understanding both the therapeutic effects and adverse reactions associated with glafenine .

Mechanism of Action

Process and Data

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Glafenine exhibits several notable physical and chemical properties:

  • State: Solid
  • Solubility: Water solubility is less than 1 mg mL1\text{ mg mL} .
  • Melting Point: Ranges from 169 °C to 170 °C .
  • Chemical Stability: Generally stable under recommended storage conditions but may react under specific conditions leading to hazardous byproducts .

These properties are critical for determining the handling, storage, and application methods for glafenine in pharmaceutical formulations.

Applications

Scientific Uses

Despite its withdrawal from many markets due to safety concerns, glafenine has been utilized in scientific research primarily for its analgesic properties. Investigations have focused on its metabolic pathways and potential implications for drug design within the context of nonsteroidal anti-inflammatory drugs. Understanding glafenine's mechanism may provide insights into developing safer alternatives with similar therapeutic effects while minimizing adverse reactions .

Introduction to Glafenine: Historical Context and Current Research Landscape

Historical Development and Withdrawal from Clinical Use

Glafenine, an anthranilic acid derivative NSAID, was developed in the 1960s and marketed globally (excluding the US) as an analgesic. By the 1970s–1980s, it was available in ~70 countries for general pain management [1] [3]. However, severe safety concerns emerged, including fatal anaphylaxis, hepatotoxicity, and nephrotoxicity observed even at therapeutic doses. Reports documented:

  • Hepatotoxicity: Characterized by jaundice, high mortality, and hepatocellular damage ranging from spotty necrosis to fibrosis/cirrhosis [1].
  • Nephrotoxicity: Acute oliguria, anuria, elevated creatinine, and proteinuria [1].By 1992, regulatory bodies (including the European CPMP) mandated its withdrawal due to unacceptable risk-benefit profiles [1] [3]. This withdrawal exemplifies early pharmacovigilance challenges in NSAID development.

Structural Classification and Enantiomeric Significance of (R)-Configuration

Glafenine [(R)-C₁₉H₁₇ClN₂O₄] is classified as a 4-aminoquinoline derivative with an anthranilate core esterified to a 2,3-dihydroxypropyl chain [3] [5]. Its chiral center at the glycerol moiety confers enantiomeric properties:

Table 1: Enantiomeric Properties of Glafenine

Property(R)-Glafenine(S)-Glafenine
StereochemistryR-configuration at C2 of glyceryl chainS-configuration at C2 of glyceryl chain
Molecular Weight372.81 g/mol372.81 g/mol
Key Functional Groups7-Chloro-4-quinolinylamino, benzoate ester, primary/secondary alcoholsIdentical functional groups, differing spatial orientation

The (R)-enantiomer is biologically significant due to:

  • Stereoselective binding: Enhanced interaction with protein-folding chaperones (e.g., HSP70) compared to the (S)-form [2] [6].
  • Metabolic stability: Resistance to esterase-mediated hydrolysis versus the (S)-counterpart, potentially improving in vivo half-life [5].Research on enantiopure (R)-glafenine remains limited, highlighting a critical knowledge gap in structure-activity relationships [5].

Research Trends and Knowledge Gaps in Glafenine Pharmacology

Recent studies reposition glafenine as a protein-folding corrector, independent of its withdrawn NSAID applications:

Key Research Trends:

  • Corneal Dystrophy Therapy: Glafenine rescues trafficking defects in SLC4A11 mutants (causing congenital hereditary endothelial dystrophy). It achieves 40–60% functional recovery of misfolded transporters at EC₅₀ = 1.5 ± 0.7 μM by enhancing endoplasmic reticulum (ER) export [2].
  • Cystic Fibrosis (CF) Research: (R)-glafenine improves ΔF508-CFTR folding, restoring 25–30% of wild-type chloride channel function in bronchial epithelia [6]. Its efficacy surpasses earlier correctors like VX-809 in in vitro models.
  • Mechanistic Insights: Acts via HSP70 chaperone modulation and proteostasis network regulation, not COX inhibition [2] [6].

Critical Knowledge Gaps:

  • Enantiomer-Specific Effects: No studies compare (R) vs. (S) glafenine in protein-correction assays.
  • Structural Determinants: The exact pharmacophore for folding correction is undefined. Modifications to the glyceryl chain may enhance efficacy.
  • In Vivo Efficacy: Only in vitro or ex vivo data exist (e.g., HEK293 cells, corneal tissues) [2] [6].

Table 2: Protein-Folding Correction Efficacy of Glafenine

Disease TargetMutant ProteinRescue EfficiencyEC₅₀ (μM)Reference
Corneal DystrophySLC4A11 (R125H)~60% functional recovery1.5 ± 0.7 [2]
Cystic FibrosisΔF508-CFTR25–30% chloride conductance3.2 [6]
Cancer (Preclinical)p53 misfolded mutantsUnder investigationN/A [4]

Future research priorities include:

  • Enantiomer optimization: Synthesizing and testing pure (R)-glafenine analogs.
  • Therapeutic repurposing: Expanding to other misfolding disorders (e.g., neuropathic pain ion channels) [9].
  • Delivery systems: Topical formulations to minimize systemic exposure while targeting localized proteins [8].

Note: Compound names cited: Glafenine, (R)-Glafenine, ΔF508-CFTR, SLC4A11, HSP70.

Properties

CAS Number

1301253-65-5

Product Name

Glafenine, (R)-

IUPAC Name

[(2R)-2,3-dihydroxypropyl] 2-[(7-chloroquinolin-4-yl)amino]benzoate

Molecular Formula

C19H17ClN2O4

Molecular Weight

372.8 g/mol

InChI

InChI=1S/C19H17ClN2O4/c20-12-5-6-14-17(7-8-21-18(14)9-12)22-16-4-2-1-3-15(16)19(25)26-11-13(24)10-23/h1-9,13,23-24H,10-11H2,(H,21,22)/t13-/m1/s1

InChI Key

GWOFUCIGLDBNKM-CYBMUJFWSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OCC(CO)O)NC2=C3C=CC(=CC3=NC=C2)Cl

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)OC[C@@H](CO)O)NC2=C3C=CC(=CC3=NC=C2)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.